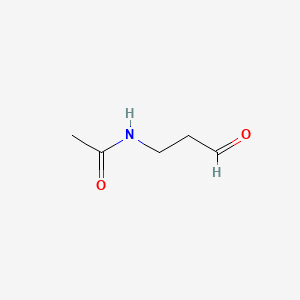
3-Acétamidopropanal
Vue d'ensemble
Description
3-acetamidopropanal is a monocarboxylic acid amide and an alpha-CH2-containing aldehyde. It derives from a propanal.
Acetamidopropanal, also known as 3AAP, belongs to the class of organic compounds known as alpha-hydrogen aldehydes. These are aldehydes with the general formula HC(H)(R)C(=O)H, where R is an organyl group. Acetamidopropanal is soluble (in water) and a very weakly acidic compound (based on its pKa). Acetamidopropanal exists in all eukaryotes, ranging from yeast to humans. Acetamidopropanal can be biosynthesized from propanal. Outside of the human body, acetamidopropanal can be found in a number of food items such as parsley, cherry tomato, red bell pepper, and black walnut. This makes acetamidopropanal a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Agents antimicrobiens et adjuvants antibiotiques
3-Acétamidopropanal : des dérivés, tels que des conjugués d'indole-3-acétamidopolyamine, ont été synthétisés et évalués pour leurs activités antimicrobiennes. Ces composés ont montré une forte inhibition de la croissance de Staphylococcus aureus résistant à la méthicilline (SARM) et de Cryptococcus neoformans. Certains dérivés ont également démontré la capacité d'améliorer l'action d'antibiotiques comme la doxycycline contre Pseudomonas aeruginosa et l'érythromycine contre Escherichia coli, soulignant leur potentiel en tant qu'adjuvants antibiotiques .
Cytotoxicité et apoptose cellulaire
Les propriétés cytotoxiques des aminoaldéhydes dérivés de la polyamine, qui comprennent le This compound, ont été largement étudiées. Ces composés peuvent perturber les membranes lysosomales, déclenchant l'apoptose ou la nécrose dans les cellules endommagées. Ce mécanisme est impliqué dans la pathogenèse de l'ischémie cérébrale, faisant du This compound un composé intéressant dans la recherche sur les maladies neurodégénératives .
Thérapies antiprolifératives
Dans le domaine de l'oncologie, la voie catabolique des polyamines, qui implique le This compound, a été ciblée pour développer des thérapies antiprolifératives. Le rôle du composé dans le métabolisme des polyamines en fait un candidat pour des stratégies visant à inhiber la croissance et la prolifération tumorale .
Tolérance au stress chez les plantes
La recherche a également exploré le rôle du catabolisme des polyamines, où le This compound est un sous-produit, dans la tolérance au stress des plantes. Cela comprend les réponses aux facteurs de stress abiotiques tels que la sécheresse, la salinité et les températures extrêmes, fournissant des informations sur les applications agricoles pour améliorer la résilience des cultures .
Analyse de la modification des protéines
This compound : est impliqué dans la formation de l'acroléine, un aldéhyde réactif qui provoque des modifications covalentes des protéines. Cela comprend la carbonylation, la production d'adduits de type Michael et la réticulation. Comprendre ces modifications peut conduire à des découvertes dans le lien entre les changements protéiques induits par les aldéhydes et le développement de diverses maladies .
Impact des polluants environnementaux
En tant que précurseur de l'acroléine, le This compound est indirectement associé à la pollution environnementale. L'acroléine est un polluant environnemental courant qui a été lié à des maladies liées à l'inflammation. L'étude des effets du This compound peut contribuer à la recherche sur la santé environnementale et au développement de stratégies de détoxification .
Techniques de chimie analytique
La détection et l'analyse du This compound et de ses dérivés sont cruciales en chimie analytique. Des techniques telles que la chromatographie liquide haute performance, l'immunochimie et la spectrométrie de masse sont utilisées pour analyser la présence d'aminoaldéhydes dérivés de la polyamine et les modifications protéiques qu'ils induisent .
Découverte et développement de médicaments
Enfin, les propriétés chimiques du This compound en font un composé précieux dans la découverte et le développement de médicaments. Sa réactivité et sa capacité à former divers dérivés permettent la synthèse de nouvelles molécules avec des applications thérapeutiques potentielles, y compris de nouveaux médicaments et des adjuvants de traitement .
Mécanisme D'action
Target of Action
The primary target of 3-Acetamidopropanal is the enzyme N1-acetylpolyamine oxidase (PAO) . This enzyme plays a crucial role in the metabolism of polyamines, which are essential for cell growth and proliferation .
Mode of Action
3-Acetamidopropanal is a product of the enzymatic action of N1-acetylpolyamine oxidase (PAO) on N1-acetylspermine and N1-acetylspermidine . The enzyme oxidizes these N1-acetylated polyamines, resulting in the production of 3-Acetamidopropanal .
Biochemical Pathways
The biochemical pathway involving 3-Acetamidopropanal is the polyamine metabolic pathway . In this pathway, N1-acetylspermine and N1-acetylspermidine are oxidized by N1-acetylpolyamine oxidase (PAO) to produce 3-Acetamidopropanal . This process is part of the terminal catabolism of polyamines .
Pharmacokinetics
It is known that 3-acetamidopropanal can be metabolized by an aldehyde dehydrogenase (adh) to form n-acetyl-b-alanine . N-Acetyl-b-alanine can then be converted to b-alanine by the action of a selective hydrolase .
Result of Action
The action of 3-Acetamidopropanal in the polyamine metabolic pathway contributes to the regulation of polyamine levels within the cell . Polyamines are essential for cell growth and proliferation, and their metabolism is tightly regulated . The production of 3-Acetamidopropanal from N1-acetylspermine and N1-acetylspermidine by N1-acetylpolyamine oxidase (PAO) is a key step in this process .
Action Environment
The action of 3-Acetamidopropanal is influenced by the cellular environment, including the presence of the necessary enzymes and substrates for its production and metabolism . Environmental factors such as pH, temperature, and the presence of other metabolites may also influence the action, efficacy, and stability of 3-Acetamidopropanal .
Analyse Biochimique
Biochemical Properties
3-Acetamidopropanal plays a significant role in biochemical reactions, particularly in the metabolism of polyamines. It is involved in the catabolism of spermidine and spermine, where it is produced as a byproduct. The compound interacts with enzymes such as spermidine/spermine N1-acetyltransferase and polyamine oxidase. These interactions are crucial for maintaining polyamine homeostasis and regulating cell proliferation .
Cellular Effects
3-Acetamidopropanal has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound is associated with the urea cycle and the metabolism of amino acids such as arginine, proline, glutamate, aspartate, and asparagine. Induction of spermidine/spermine N1-acetyltransferase by 3-Acetamidopropanal can lead to growth inhibition or apoptosis, depending on the cell type and the extent of enzyme overexpression .
Molecular Mechanism
At the molecular level, 3-Acetamidopropanal exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It is a product of the acetylation of spermidine by spermidine/spermine N1-acetyltransferase and subsequent cleavage by polyamine oxidase. This process results in the formation of putrescine and 3-Acetamidopropanal, which can further influence gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Acetamidopropanal can change over time. The compound’s stability and degradation are influenced by various factors, including temperature and storage conditions. Studies have shown that certain analytes, such as calcium and lactate dehydrogenase, are particularly affected by low temperatures, while others, like phosphate, are affected at room temperature after extended periods . These temporal effects can impact the long-term cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Acetamidopropanal vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as growth inhibition of cancer cells. At higher doses, it can lead to toxic or adverse effects. Studies have shown that the induction of spermidine/spermine N1-acetyltransferase by 3-Acetamidopropanal can result in apoptosis or growth inhibition, depending on the dosage and the specific animal model used .
Metabolic Pathways
3-Acetamidopropanal is involved in several metabolic pathways, including the urea cycle and the metabolism of amino acids. It interacts with enzymes such as spermidine/spermine N1-acetyltransferase and polyamine oxidase, which play crucial roles in the catabolism of polyamines. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Acetamidopropanal is transported and distributed through various mechanisms. It is highly water-soluble, with an estimated water solubility of 1e+006 mg/L at 25°C . The compound’s transport and distribution are influenced by its interactions with transporters and binding proteins, which can affect its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-Acetamidopropanal is influenced by targeting signals and post-translational modifications. The compound is typically found in the cytoplasm, where it participates in the catabolism of polyamines. Its activity and function can be affected by its localization within specific organelles or cellular compartments .
Propriétés
IUPAC Name |
N-(3-oxopropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-5(8)6-3-2-4-7/h4H,2-3H2,1H3,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJPPNFIEQKVBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420091 | |
| Record name | 3-acetamidopropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Acetamidopropanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012880 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
73323-68-9 | |
| Record name | N-(3-Oxopropyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73323-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetamidopropanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073323689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-acetamidopropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ACETAMIDOPROPANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33J3W58CHU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-acetamidopropanal generated in biological systems?
A: 3-Acetamidopropanal is produced during the degradation of polyamines, specifically through the action of polyamine oxidase (PAO) on N1-acetylspermine and N1-acetylspermidine. [, , ] This enzymatic reaction also generates hydrogen peroxide, a reactive oxygen species. []
Q2: What are the potential cytotoxic effects of 3-acetamidopropanal?
A: While not extensively studied, 3-acetamidopropanal, along with other aldehydes like acrolein and 4-aminobutanal, has been suggested to contribute to cellular damage. [] This potential toxicity is explored in the context of neurodegenerative mechanisms and the concept of “aldehyde load.” []
Q3: How does the activity of polyamine oxidase (PAO) relate to 3-acetamidopropanal production and cellular processes?
A: PAO plays a crucial role in polyamine catabolism and directly influences 3-acetamidopropanal levels. [, , ] Research indicates that PAO activity can be modulated by various factors. For example, apple procyanidins, known for their chemopreventive properties, were found to enhance PAO activity in human colon cancer cells, leading to increased 3-acetamidopropanal production. [] Conversely, inhibiting PAO with MDL 72527 reduced 3-acetamidopropanal formation. []
Q4: What is the significance of the differential induction of PAO activity observed in iron-overloaded rat models?
A: Studies using iron dextran in rats showed increased PAO activity and lipid peroxidation in the liver, but not in the heart, despite iron accumulation in both organs. [, ] This suggests tissue-specific regulation and responses of PAO to iron overload. The study highlights the complex relationship between iron metabolism, oxidative stress, and polyamine catabolism. [, ]
Q5: What is the role of N1-acetylated polyamines in the context of PAO activity and 3-acetamidopropanal production?
A: N1-acetylated polyamines, like N1-acetylspermidine and N1-acetylspermine, are the preferred substrates for PAO. [] These acetylated polyamines are generated by the enzyme N1-spermidine/spermine acetyltransferase (N1-SAT), marking them for degradation by PAO. [] This pathway emphasizes the interconnectedness of polyamine metabolism and the generation of 3-acetamidopropanal.
Q6: Can you elaborate on the structural features of the murine polyamine oxidase enzyme?
A: Cloning and sequencing of murine PAO revealed key structural features, including a peroxisomal targeting signal at the C-terminus, crucial for directing the enzyme to the peroxisome. [] Additionally, the presence of a β-α-β FAD-binding motif in the N-terminal region identifies it as a flavoprotein. [] These structural insights provide a foundation for understanding the enzyme's function and its role in 3-acetamidopropanal production.
Q7: How does murine PAO compare to other related enzymes?
A: While sharing similarities with other flavoprotein amine oxidases, murine PAO exhibits distinct characteristics that distinguish it as a unique subfamily member. [] For instance, it differs from plant polyamine oxidases in its substrate specificity and the position of spermine oxidation. [] Furthermore, it's distinct from mammalian spermine oxidase, which acts solely on spermine and not on N1-acetylated polyamines. []
Q8: What are the implications of understanding 3-acetamidopropanal production in different tissues?
A: Research using a murine model revealed varying levels of PAO gene transcription across different tissues and developmental stages. [] This suggests that 3-acetamidopropanal production might be differentially regulated and could have distinct biological roles depending on the tissue and developmental stage.
Q9: What are the potential applications of developing an E. coli expression system for murine PAO?
A: The establishment of an E. coli expression system for producing murine PAO provides a valuable tool for research. [] This system enables the generation of purified enzyme for in-depth characterization studies, investigating its kinetic properties, and exploring its role in various biological contexts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




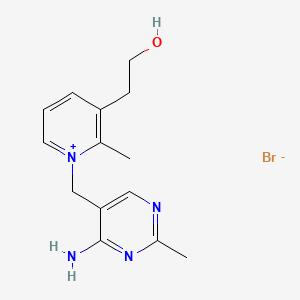
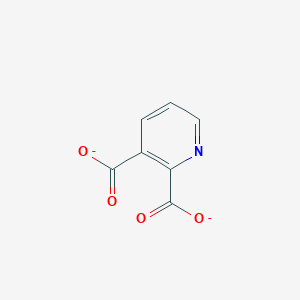


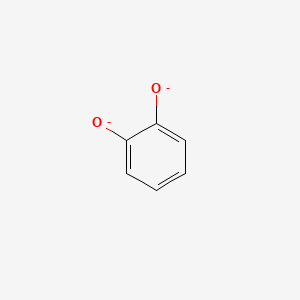

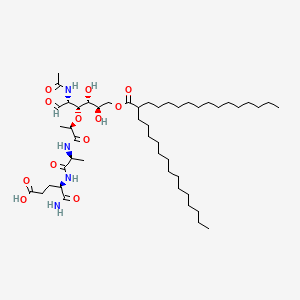
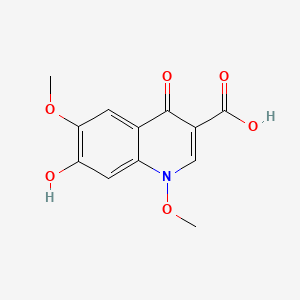
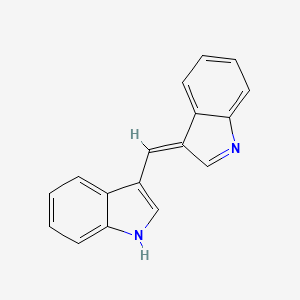
![(7Z)-2-amino-4-(2-chlorophenyl)-7-[(2-chlorophenyl)methylidene]-5,6-dihydro-4H-cyclopenta[b]pyran-3-carbonitrile](/img/structure/B1240438.png)


